Dimethylmaleic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
488-21-1 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(Z)-2,3-dimethylbut-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/b4-3- |
InChI Key |
CGBYBGVMDAPUIH-ARJAWSKDSA-N |
SMILES |
CC(=C(C)C(=O)O)C(=O)O |
Isomeric SMILES |
C/C(=C(\C)/C(=O)O)/C(=O)O |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)O |
Other CAS No. |
21788-49-8 26099-09-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethylmaleic Acid and Its Derivatives
Established Synthetic Routes to Dimethylmaleic Acid
The synthesis of this compound is closely linked to the preparation of its anhydride (B1165640), 2,3-dimethylmaleic anhydride, which can be readily hydrolyzed to the corresponding diacid. wikipedia.org A prominent established method involves the decarboxylative dimerization of maleic anhydride. wikipedia.orgresearchgate.net This reaction can be performed by heating maleic anhydride in acetic acid in the presence of a catalyst such as 2-aminopyridine (B139424). wikipedia.orgresearchgate.netguidechem.comprepchem.com In this process, two molecules of maleic anhydride combine, with the loss of carbon dioxide, to form the dimethylmaleic anhydride ring system. researchgate.net
The table below summarizes a specific experimental example for the synthesis of the anhydride precursor.
| Starting Materials | Reagents/Conditions | Product | Yield | Melting Point | Reference |
| Maleic anhydride, 2-aminopyridine | Acetic acid, reflux for 48 hours | Dimethylmaleic anhydride | 54% | 91°-93° C | prepchem.com |
This interactive table provides a snapshot of a common laboratory-scale synthesis of the direct precursor to this compound.
Catalytic Approaches in this compound Synthesis
Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions, which are central to modern synthetic methodologies.
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a cornerstone of many synthetic routes for this compound derivatives. chemistrystudent.comsolubilityofthings.com The synthesis of dimethylmaleic anhydride from maleic anhydride often employs a homogeneous catalyst like 2-aminopyridine dissolved in glacial acetic acid. prepchem.comgoogle.com The catalyst facilitates the reaction pathway, allowing the transformation to occur under reflux conditions. google.com
Similarly, the production of dimethyl maleate (B1232345), the dimethyl ester of maleic acid, is frequently achieved through Fischer esterification using a homogeneous acid catalyst. wikipedia.orgchemicalbook.com In this process, maleic anhydride or maleic acid is reacted with methanol (B129727) in the presence of a catalyst like sulfuric acid. wikipedia.orgchemicalbook.comgoogle.com The catalyst remains in the liquid phase with the reactants, protonating the carbonyl group and activating it for nucleophilic attack by methanol. chemistrystudent.com This method can be carried out in a two-stage process to first form the monoester, followed by the conversion to the diester. chemicalbook.comgoogle.com
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants and products, offers key advantages such as ease of catalyst separation and recycling. wikipedia.orgfrontiersin.org While direct heterogeneous catalysis for this compound synthesis is less common, it is crucial in the preparation of its precursors and derivatives.
A significant application is the synthesis of dimethyl maleate using solid acid catalysts. Cationic exchange resins have been successfully used as heterogeneous catalysts for the esterification of maleic anhydride with methanol. researchgate.net This reaction can be performed in a fixed-bed reactor or through catalytic distillation, where the reaction and separation of products occur simultaneously in a single unit. In one study, a cationic exchange resin named DNW-1 was identified as a highly effective catalyst, achieving a maleic anhydride conversion of 100% and a dimethyl maleate yield of approximately 99% in a catalytic distillation column. researchgate.net
Furthermore, heterogeneous catalysts are employed in the hydrogenation of this compound and its derivatives. For instance, the hydrogenation of sodium dimethylmaleate (B1233040) over a Palladium-Carbon (Pd-C) catalyst in an aqueous solution is a documented transformation. drhazhan.com These processes demonstrate the utility of solid catalysts in the broader synthetic landscape surrounding this compound. drhazhan.commdpi.com
The table below outlines different catalytic systems used for producing dimethyl maleate.
| Catalyst Type | Catalyst Example | Process | Key Finding | Reference |
| Homogeneous | Sulfuric Acid | Fischer Esterification | Standard method for converting maleic acid/anhydride and methanol to dimethyl maleate. | wikipedia.orgchemicalbook.com |
| Heterogeneous | Cationic Exchange Resin (DNW-1) | Catalytic Distillation | Achieved 100% conversion of maleic anhydride and ~99% yield of dimethyl maleate. | researchgate.net |
This interactive table compares homogeneous and heterogeneous catalytic approaches for the synthesis of a key derivative, dimethyl maleate.
Homogeneous Catalysis for Efficient Production
Principles of Green Chemistry in this compound Synthesis
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu These principles can be applied to evaluate and improve the synthesis of this compound.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents (Principle 9). yale.eduacs.org The syntheses of dimethylmaleic anhydride and dimethyl maleate that utilize catalytic amounts of 2-aminopyridine or sulfuric acid, respectively, are preferable to reactions requiring stoichiometric reagents that would generate more waste. google.comgoogle.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product (Principle 2). acs.org The decarboxylative dimerization of maleic anhydride to dimethylmaleic anhydride is inherently wasteful in this regard, as it releases carbon dioxide. researchgate.net In contrast, esterification reactions to form dimethyl maleate can have a high atom economy, with water being the only major byproduct. chemicalbook.com
Energy Efficiency: Energy requirements should be minimized (Principle 6). yale.edu Processes like catalytic distillation for dimethyl maleate production are highly energy-efficient because they integrate reaction and separation, often at lower temperatures than traditional batch processes. researchgate.netatiner.gr
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous (Principle 5). yale.edu Some industrial-scale syntheses of related compounds, like 2,3-dimethylmaleimide (B91841), employ solvent-free melt-phase reactions, which eliminates solvent recovery steps and reduces waste.
Reduce Derivatives: Unnecessary derivatization should be minimized or avoided (Principle 8). acs.org Syntheses that proceed directly to the target molecule without the need for protecting and deprotecting functional groups are considered greener. acs.org
By applying these principles, synthetic routes to this compound and its derivatives can be redesigned to be more sustainable and environmentally benign.
Stereoselective Synthesis of this compound Analogues
The principles of stereoselective synthesis are critical for producing complex molecules with specific three-dimensional arrangements, which is particularly important in fields like medicinal chemistry. While this compound itself is achiral, the synthesis of its chiral analogues requires precise control over stereochemistry.
One approach involves the hydrogenation of this compound derivatives. For example, the hydrogenation of dimethylmaleinimide over a platinum oxide catalyst in ethanol (B145695) has been shown to produce nearly pure meso-dimethylsuccinimide, indicating a high degree of syn-addition of hydrogen across the double bond. drhazhan.com
More complex strategies are used for creating functionalized analogues. Research has explored synthetic routes to cyclopentenedione (B8730137) structures, such as the calythrone analogue n-butyl-3,4-dimethylcyclopent-3-en-2,3-dione, which are based on the rearrangement of a derivative of 2,3-dimethylmaleic anhydride. ucl.ac.uk Furthermore, advanced asymmetric synthesis methodologies, such as those using chiral sulfur ylides for epoxidation, have been employed for the stereoselective synthesis of natural products containing related structural motifs. acs.org These methods often involve creating chiral intermediates that guide the stereochemical outcome of subsequent reactions, such as in the stereocontrolled synthesis of substituted oxetanes from 1,3-diols, where the stereochemistry is set by selective reduction and subsequent cyclization reactions. acs.org
Derivatization Techniques for this compound
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to modify the compound's properties for a specific application or to facilitate analysis.
Esterification: A primary derivatization technique for this compound is esterification to form dialkyl maleates, most commonly dimethyl maleate. wikipedia.orgchemicalbook.com This is typically achieved by reacting the acid or its anhydride with an alcohol, such as methanol, in the presence of an acid catalyst. wikipedia.org The resulting esters, like dimethyl maleate, are important chemical intermediates used as dienophiles in Diels-Alder reactions and in the production of polymers, paints, and adhesives. wikipedia.orgchemicalbook.com
Amide Formation: Dimethylmaleic anhydride, the precursor to the acid, readily reacts with primary amines to form maleamic acids. nih.gov This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to ring-opening. This chemistry has been used to synthesize various N-substituted derivatives.
Silylation: For analytical purposes such as gas chromatography (GC), the carboxylic acid groups of this compound can be derivatized through silylation. This process replaces the acidic protons with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the compound, making it more suitable for GC analysis. chemcoplus.co.jp
Alkylation: This is a general technique for modifying compounds with acidic hydrogens, like carboxylic acids. gnomio.com It can be used to convert the acid groups into esters or other functional groups, altering the polarity and reactivity of the molecule. chemcoplus.co.jp
The choice of derivatization technique depends on the desired final product and its intended application, from creating monomers for polymerization to preparing samples for detailed chemical analysis. gnomio.commdpi.com
Mechanistic Investigations of Dimethylmaleic Acid Reactivity
Electrophilic and Nucleophilic Addition Reactions of Dimethylmaleic Acid
The reactivity of this compound is characterized by the interplay between its carbon-carbon double bond and its two carboxylic acid groups, which are often considered in their anhydride (B1165640) form, dimethylmaleic anhydride, for synthetic applications.
Electrophilic Addition: The kinetics of the permanganate (B83412) oxidation of this compound (DMA) have been investigated, revealing a reaction that is first order with respect to both the permanganate ion and the substrate. rsc.org The rate of this reaction is highly dependent on pH. rsc.org The proposed rate-determining step is the cis-attack of the permanganate on the double bond, which forms a transient cyclic hypomanganate ester. rsc.org The relative reactivity of this compound compared to maleic and fumaric acids is influenced by steric factors. rsc.org
In reactions with halogens such as chlorine or bromine in an aqueous solution, the sodium salt of this compound undergoes electrophilic addition to form halogenated beta-lactones, although yields can be poor. acs.org This reaction proceeds through a proposed mechanism where the halogen adds to the double bond, followed by intramolecular attack by one of the carboxylate groups. acs.org
Nucleophilic Addition: Nucleophilic reactions typically involve dimethylmaleic anhydride. Amines, acting as nucleophiles, react with the anhydride to form N-substituted dimethyl maleamic acids. nih.gov This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring-opening. researchgate.net This process is reversible and sensitive to pH; the amide bond formed can be cleaved in acidic conditions, a property utilized in the design of pH-responsive drug delivery systems. nih.govnih.gov The formation of the maleamic acid intermediate is the first step in synthesizing N-substituted 2,3-dimethylmaleimides, which requires a subsequent cyclization step. tandfonline.com Studies have shown that strong nucleophiles like hydrazine (B178648) can also react with dimethylmaleoyl (DMM) groups on other molecules, leading to side products. nih.gov
The formation of maleamic acids from dimethylmaleic anhydride and secondary amines can be controlled by reaction conditions, and the resulting amide bond can participate in a dynamic equilibrium with the anhydride and amine. nih.gov This equilibrium can be shifted by the addition of a Brønsted acid, which protonates the amine and favors the anhydride form. nih.gov
Cycloaddition Chemistry Involving this compound Derivatives
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. nih.govmercer.edu While maleic anhydride is a highly reactive dienophile, its derivative, 2,3-dimethylmaleic anhydride, shows significantly reduced reactivity. nih.govlibretexts.org This decrease in reactivity is primarily attributed to the steric hindrance caused by the two exocyclic methyl groups, which congest the transition state of the cycloaddition. nih.gov
This steric effect is famously illustrated by the attempted synthesis of cantharidin (B1668268). The direct Diels-Alder reaction between furan (B31954) (the diene) and dimethylmaleic anhydride (the dienophile) fails to proceed even under a wide range of temperatures and high pressures (up to 600,000 lb/in²). mercer.eduresearchgate.net The reaction to form the cantharidin precursor is not a simple one-step cycloaddition and requires further transformations. brainly.com
Similarly, while the reactive diene 3,4-dimethoxyfuran (B14600879) readily forms cycloadducts with maleic anhydride and its monomethyl derivative (citraconic anhydride), it does not react with dimethylmaleic anhydride under normal thermal conditions. researchgate.netresearchgate.net Successful cycloaddition with sterically hindered dienophiles like dimethylmaleic anhydride often requires special conditions, such as extremely high pressures (>10 kbar). nih.gov
| Diene | Dienophile | Conditions | Outcome | Reference(s) |
| Furan | Dimethylmaleic anhydride | Wide range of temperatures and pressures | No reaction | mercer.eduresearchgate.net |
| 3,4-Dimethoxyfuran | Dimethylmaleic anhydride | Thermal | No reaction | researchgate.netresearchgate.net |
| Isoprene | Dimethylmaleic anhydride | Not specified | Low reactivity expected | nih.gov |
This table summarizes the outcomes of attempted Diels-Alder reactions involving dimethylmaleic anhydride as the dienophile.
In contrast to its reluctance to participate in [4+2] Diels-Alder reactions, dimethylmaleic anhydride and its derivatives readily undergo photochemical [2+2] cycloadditions. cas.cz These reactions are typically initiated by UV irradiation, often in the presence of a photosensitizer like acetone. cas.cz
For instance, the acetone-sensitized photocycloaddition of 3-acetyl-2[3H]-oxazolone with dimethylmaleic anhydride yields two isomeric cycloadducts (a syn and an anti product) in a combined 56% yield. cas.cz The formation of dimers of the starting components alongside the cycloadducts suggests the involvement of the excited states of both reactants in the reaction mechanism. cas.cz Dimethylmaleic anhydride also undergoes photochemical dimerization to form cyclobutane (B1203170) tetracarboxylic dianhydride (CBTA), a compound used in the production of polyimides. wikipedia.org Furthermore, photocycloadducts of dimethylmaleic anhydride with various unsaturated acids and esters have been reported. acs.org
The [2+2] photocycloaddition of 2,3-dimethylmaleimide (B91841) (DMMI), a derivative of the acid, with aromatic heterocycles like selenophene (B38918) has also been studied. The methyl groups in DMMI reduce steric hindrance during dimerization, allowing for the formation of stable cross-links.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |
| 3-Acetyl-2[3H]-oxazolone | Dimethylmaleic anhydride | Acetone-sensitized irradiation | syn and anti [2+2] cycloadducts | cas.cz |
| Dimethylmaleic anhydride | Dimethylmaleic anhydride | Photochemical reaction | Cyclobutane tetracarboxylic dianhydride | wikipedia.org |
| 2,3-Dimethylmaleimide | Selenophene | Photocycloaddition | 1:1 and 2:1 [2+2] adducts | |
| Isopropylthioxanthone (ITX) | Dimethylmaleic anhydride | Photoinitiation system | Potential bicycloadduct formation | radtech.org |
This table presents examples of [2+2] cycloaddition reactions involving this compound derivatives.
Diels-Alder Reactions with Dimethylmaleic Anhydride as Dienophile
Isomerization Pathways of this compound and its Esters
This compound is the cis (Z) isomer of 2,3-dimethylbut-2-enedioic acid. nih.gov It can be isomerized to its more stable trans (E) isomer, dimethylfumaric acid. This geometric isomerization can be achieved through photochemical or catalytic pathways.
Photochemical Isomerization: Like maleic acid, this compound can undergo cis-trans isomerization when exposed to electromagnetic radiation, such as from a mercury lamp. iao.ru This process is initiated by the absorption of UV light, which excites the molecule to a higher energy state where rotation around the central carbon-carbon bond becomes possible. iao.ru The reaction can proceed in both directions, eventually reaching a "photostationary state" where the ratio of cis to trans isomers becomes constant. iao.ru
Catalytic Isomerization: The isomerization of dimethyl maleate (B1232345) (the dimethyl ester of this compound) to dimethyl fumarate (B1241708) is a common method to produce the trans diacid after hydrolysis. This transformation can be catalyzed by either acids or bases.
Acid-catalyzed mechanism : Under acidic conditions (e.g., using H₂SO₄), a carbonyl oxygen of the ester is protonated. This facilitates rotation around the now single-bond-like central carbon-carbon bond. Subsequent deprotonation yields the thermodynamically more stable trans isomer, dimethyl fumarate.
Base-catalyzed mechanism : In the presence of a base, a proton alpha to one of the carbonyl groups is removed, forming a resonance-stabilized enolate. This intermediate allows for free rotation around the central C-C bond. Reprotonation then leads to the formation of the trans product.
Polymerization Mechanisms of Dimethylmaleic Anhydride and Related Monomers
Dimethylmaleic anhydride and its imide derivatives are valuable monomers in polymer chemistry. tandfonline.comodu.edu They can be incorporated into polymers to introduce specific functionalities or to serve as sites for subsequent cross-linking reactions.
A key strategy involves creating monomers that contain both a readily polymerizable group (like an acrylamide) and a dimethylmaleimide moiety. tandfonline.com For example, N-[2-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide was synthesized and subsequently polymerized. tandfonline.com In this mechanism, radical polymerization, initiated by an agent like AIBN, proceeds through the acrylamide's vinyl group. tandfonline.com This leaves the double bond of the dimethylmaleimide ring unreacted and available for later modifications, such as photochemical cross-linking. tandfonline.com This approach allows for the creation of polymers with tailored properties, such as specific glass transition temperatures. tandfonline.com
The reversible reaction of dimethylmaleic anhydride with amines is also exploited in materials science. nih.govnih.gov The pH-sensitive nature of the resulting maleamic acid bond allows for the design of "smart" materials that can change their structure in response to pH changes. nih.gov For instance, apoferritin, a protein with 24 subunits, can be partially dissociated by chemical modification of its amine groups with dimethylmaleic anhydride. nih.gov Lowering the pH cleaves the maleamic acid linkage, initiating the reassembly of the protein structure. nih.gov This principle is widely applied in creating pH-responsive nanocarriers for drug delivery. nih.gov
Reactions of this compound with Organometallic Reagents
The reaction of carboxylic acid anhydrides with organometallic reagents, such as Grignard and organozinc compounds, is a known method for preparing ketones and keto acids. thieme-connect.deacs.org When applied to unsaturated cyclic anhydrides like maleic anhydride, side reactions like 1,4-addition can occur. acs.org
Dimethylmaleic anhydride exhibits different reactivity compared to its unsubstituted counterpart. Due to the steric hindrance and electronic effects of the methyl groups, it shows a diminished reactivity which can be advantageous. acs.org It gives a cleaner reaction with phenylmagnesium bromide than maleic anhydride does, with less formation of 1,4-addition byproducts. acs.org The primary product from the reaction of dimethylmaleic anhydride with one mole of phenylmagnesium bromide is the unsaturated keto acid, with a smaller amount of an acid attributed to a 1,4-addition product. acs.org
The use of a less reactive organometallic reagent, such as phenylzinc chloride, with maleic anhydride was shown to be effective in producing the desired aroyl acrylic acid by minimizing 1,4-addition. acs.org While direct comparisons for dimethylmaleic anhydride with organozinc reagents are less detailed, the principle of using less reactive organometallics to improve selectivity is well-established. thieme-connect.deacs.org Even with Grignard reagents, the yields of oxo acids from dimethylmaleic anhydride can be quite low. thieme-connect.de
| Anhydride | Organometallic Reagent | Key Product(s) | Observations | Reference(s) |
| Dimethylmaleic anhydride | Phenylmagnesium bromide | Unsaturated keto acid (C₆H₅COC(CH₃)=C(CH₃)COOH) | Cleaner reaction than with maleic anhydride; less 1,4-addition. | acs.org |
| Maleic anhydride | Phenylmagnesium bromide | Products of 1,2- and 1,4-addition | Complex mixture, red oil formed. | acs.org |
| Maleic anhydride | Phenylzinc chloride | Benzoylacrylic acid (26% yield) | Less reactive reagent avoids 1,4-addition. | acs.org |
This table compares the reactivity of dimethylmaleic anhydride and maleic anhydride with organometallic reagents.
Applications of Dimethylmaleic Acid in Advanced Organic Synthesis
Dimethylmaleic Acid as a Key Building Block for Heterocyclic Compounds
The electrophilic nature of dimethylmaleic anhydride (B1165640) makes it an excellent starting point for the synthesis of a variety of heterocyclic compounds. It readily reacts with nucleophiles, initiating cascades that lead to the formation of rings containing nitrogen, oxygen, and sulfur.
Synthesis of Nitrogen-containing Heterocycles from this compound Derivatives
The reaction of dimethylmaleic anhydride with amine-based nucleophiles is a well-established method for creating nitrogen-containing heterocycles. The initial step typically involves the ring-opening of the anhydride by the amine to form a dimethylmaleamic acid intermediate.
For instance, the reaction of 2,3-dimethylmaleic anhydride with primary amines is a common route to synthesize 2,3-dimethylmaleimide (B91841) derivatives. This two-step process begins with the formation of a maleamic acid, which then undergoes cyclization under thermal or acidic conditions. Similarly, N-substituted dimethyl maleamic acids can be prepared by mixing dimethylmaleic anhydride with secondary amines. nih.gov The conditions for these reactions can be optimized by controlling factors such as solvent, temperature, and the presence of basic catalysts. nih.gov
A notable application is the synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. These compounds have been successfully prepared through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.comnih.gov Researchers found that this reaction exclusively yields the 1H-pyrrole-2,5-dione derivatives, regardless of the reaction conditions, suggesting that the structure of 2,3-dimethylmaleic anhydride facilitates this specific reaction pathway. nih.gov The best yields were often achieved at the boiling points of solvents like chloroform (B151607) or toluene. mdpi.comnih.gov
Further, N-(hydroxylphenyl) dimethylmaleimides have been prepared in high yields (81-86%) directly from the reaction of dimethylmaleic anhydride with aminophenols. uobaghdad.edu.iq
Table 1: Synthesis of Nitrogen-containing Heterocycles from Dimethylmaleic Anhydride
| Reactant(s) | Product Type | Key Conditions | Reference(s) |
|---|---|---|---|
| 2,3-Dimethylmaleic anhydride, Primary amine | 2,3-Dimethylmaleimide | Two steps: Amine addition then thermal/acidic cyclization | |
| 2,3-Dimethylmaleic anhydride, n-butylamine | Dimethylmaleamic acid | Optimized solvent, temperature, and catalyst | nih.gov |
| 2,3-Dimethylmaleic anhydride, N3-substituted amidrazones | 3,4-dimethyl-1H-pyrrole-2,5-dione | Toluene or chloroform, boiling temperature | mdpi.comnih.gov |
| 2,3-Dimethylmaleic anhydride, Aminophenols | N-(hydroxylphenyl) dimethylmaleimide | Direct reaction | uobaghdad.edu.iq |
Construction of Oxygen- and Sulfur-containing Heterocyclic Systems
This compound and its derivatives are also valuable precursors for oxygen- and sulfur-containing heterocycles.
A straightforward strategy for synthesizing furan (B31954) derivatives involves the chemical transformation of dimethylmaleic anhydride. researchgate.net In one approach, dimethylmaleic anhydride is subjected to NBS-bromination, followed by treatment with aqueous potassium hydroxide (B78521) to yield bis(hydroxymethyl)maleic anhydride. This intermediate then undergoes an intramolecular Mitsunobu ring closure, esterification, and subsequent oxidation with DDQ to furnish esters of furan-3,4-dicarboxylic acid. researchgate.net Additionally, the chlorination of this compound sodium salt has been shown to produce a chlorolactone. clockss.org
While direct routes to sulfur-containing heterocycles are less commonly cited, this compound is noted as a residue in certain sulfur-containing unsaturated carboxylic acid ester compounds, indicating its role as a building block in larger sulfur-containing molecules. researchgate.net
Precursor Role of this compound in Complex Molecular Architectures
Beyond simple heterocycles, dimethylmaleic anhydride is instrumental in constructing more elaborate molecular frameworks. Its ability to participate in rearrangement reactions allows for the synthesis of complex carbocyclic systems.
One prominent example is its use in the synthesis of cyclopentene-1,3-dione analogues, such as calythrone. ucl.ac.uk A synthetic route to a calythrone analogue, 2-butyl-4,5-dimethyl-4-cyclopenten-1,3-dione, is based on the rearrangement of a derivative of 2,3-dimethylmaleic anhydride. ucl.ac.uk This transformation is achieved by treating 4-ylidenebutenolides, prepared from a Wittig condensation between dimethylmaleic anhydride and a suitable phosphorane, with sodium methoxide (B1231860) in methanol (B129727). This base-catalyzed rearrangement provides the corresponding cyclopentene-1,3-diones in high yield. For example, the butenolide derived from dimethylmaleic anhydride and isobutyrylmethylenetriphenylphosphorane rearranges to form calythrone in 80% yield.
Contributions of this compound to Asymmetric Synthesis
Dimethylmaleic anhydride has found utility in the field of asymmetric synthesis, where it participates in reactions that generate chiral products with high enantioselectivity. A key application is its use in catalytic asymmetric epoxidation reactions.
In systems using hydrogen peroxide as the oxidant, various anhydrides can be used to generate peroxycarboxylic acids in situ. It has been observed that in the N-oxidation of different pyridine (B92270) substrates, those with electron-donating groups react effectively with 2,3-dimethylmaleic anhydride (DMMA). researchgate.net This is part of a catalytic cycle where the anhydride is converted to the corresponding diacid and then regenerated, allowing a catalytic amount of the anhydride to be used. researchgate.net This principle extends to asymmetric epoxidations of unfunctionalized alkenes using chiral Mn(III)-salen complexes as catalysts, where peroxymaleic acid can be generated in situ from maleic anhydride and an anhydrous adduct of hydrogen peroxide like urea-hydrogen peroxide. researchgate.net
Utility of this compound in Total Synthesis Strategies
The structural features of dimethylmaleic anhydride make it a valuable starting material in the total synthesis of complex natural products. Its role is often to introduce two vicinal, or adjacent, methyl-substituted quaternary carbon centers in a stereocontrolled manner.
A significant example is the total synthesis of (±)-merrilactone A. google.comnih.govbris.ac.ukacs.org In several synthetic routes, a crucial step is a pericyclic reaction involving 2,3-dimethylmaleic anhydride. clockss.orggoogle.combris.ac.ukacs.org
Diels-Alder Reaction: One approach features an efficient Diels-Alder reaction between 2,3-dimethylmaleic anhydride and 1-(tert-butyldimethylsiloxy)-butadiene. google.comnih.gov This cycloaddition serves to incorporate the two angular methyl groups that are characteristic of the natural product's core structure. google.com
[2+2] Photocycloaddition: An alternative strategy employs a [2+2] photocycloaddition between 2,3-dimethylmaleic anhydride and dimethylketene (B1620107) acetal. bris.ac.ukacs.org This reaction is chosen for its robustness in creating the sterically demanding syn angular methyl groups, affording a cyclobutane (B1203170) intermediate with the desired cis-methyl stereochemistry at the newly formed quaternary centers. bris.ac.ukacs.org
It is worth noting that the Diels-Alder reaction between furan and dimethylmaleic anhydride to form cantharidin (B1668268) is famously unsuccessful under normal conditions due to significant steric hindrance, which drives the reverse reaction. mercer.eduebsco.comkpfu.ru
Table 2: Use of Dimethylmaleic Anhydride in the Total Synthesis of Merrilactone A
| Reaction Type | Diene/Alkene Partner | Key Transformation | Purpose | Reference(s) |
|---|---|---|---|---|
| Diels-Alder Reaction | 1-(tert-butyldimethylsiloxy)-butadiene | Forms a cyclohexene (B86901) adduct | Incorporates two angular methyl groups | google.comnih.gov |
| [2+2] Photocycloaddition | Dimethylketene acetal | Forms a cyclobutane adduct | Creates syn angular methyl groups on quaternary centers | bris.ac.ukacs.org |
Biochemical and Mechanistic Roles of Dimethylmaleic Acid
Fundamental Interactions of Dimethylmaleic Acid with Biological Systems
This compound, a dicarboxylic acid, is classified as a methyl-branched fatty acid. foodb.cahmdb.ca Its structure, featuring two carboxylic acid groups, enables it to engage in various interactions within biological systems. evitachem.comsolubilityofthings.com These functional groups can participate in hydrogen bonding, which facilitates interactions with enzymes and other proteins. evitachem.comsolubilityofthings.com
The anhydride (B1165640) form, 2,3-dimethylmaleic anhydride (DMMA), is particularly reactive towards primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins. csic.esnih.gov This reaction results in the acylation of the amino group, converting a positively charged group into a negatively charged one at a pH above 5. csic.es This alteration of electrostatic properties can lead to significant conformational changes in proteins and the dissociation of protein complexes. csic.es
Studies have shown that DMMA can interact with various biological entities. For instance, it has been observed to affect platelet aggregation in a manner similar to aspirin (B1665792), although this effect is reversible. nih.gov It has also been shown to bind to Toll-like receptor 4 (TLR4), which can trigger downstream signaling pathways leading to apoptosis in tumor cells. biosynth.com Furthermore, treatment of the epsilon prototoxin from Clostridium perfringens with DMMA resulted in the loss of its lethal activity, highlighting its ability to abolish protein function through the modification of lysine residues. nih.gov The compound has also been identified in natural sources like Nicotiana tabacum (tobacco) and Coffea species. nih.gov
Involvement of this compound in Model Metabolic Pathways and Enzymatic Transformations
This compound is recognized as an intermediate in specific microbial metabolic pathways. evitachem.comontosight.ai Notably, it plays a role in the anaerobic metabolism of nicotinic acid by certain clostridia. ebi.ac.uk In this pathway, this compound is produced from α-methyleneglutaric acid through an isomerization reaction that is dependent on a cobamide (vitamin B12) coenzyme. ebi.ac.uk This conversion is a key step in the multistep process that ultimately breaks down nicotinate (B505614) into propionate, acetate, carbon dioxide, and ammonia. ebi.ac.uk
The involvement of this compound and its related compound, dimethyl maleate (B1232345), has also been linked to lipid metabolism, specifically fatty acid metabolism. foodb.cahmdb.cagenome.jp It is categorized within a class of compounds known as fatty acid esters or methyl-branched fatty acids. foodb.cahmdb.cahmdb.ca
Table 1: this compound in Metabolic Pathways
| Metabolic Pathway | Organism/System | Role of this compound | Coenzyme | Reference(s) |
|---|---|---|---|---|
| Nicotinate and Nicotinamide Metabolism | Nicotinate-fermenting clostridium | Intermediate | B12 coenzyme (Cobamide) | ebi.ac.uk, genome.jp |
Bioconjugation Chemistry Utilizing this compound Moieties
The reactivity of 2,3-dimethylmaleic anhydride (DMMA) with amine groups has been extensively exploited in bioconjugation chemistry. researchgate.netthegoodscentscompany.com It is a cornerstone for creating intelligent drug delivery systems, particularly those that respond to changes in pH. nih.govresearchgate.netnih.gov
DMMA and its derivatives are widely used as pH-sensitive linkers in drug delivery systems. nih.govuu.nl The core principle involves the formation of an amide bond between the anhydride and an amine group on a drug carrier or biomolecule. mdpi.com This amide linkage is notably stable at physiological pH (around 7.4) but is susceptible to rapid hydrolysis in mildly acidic environments (pH 5.0-6.5). mdpi.comnih.gov This acidic environment is characteristic of tumor microenvironments and intracellular compartments like endosomes and lysosomes. nih.govuni-muenchen.de
The cleavage mechanism is driven by intramolecular catalysis. mdpi.com The presence of the two methyl groups on the maleic anhydride structure creates steric hindrance that facilitates the hydrolysis of the amide bond under acidic conditions, leading to the release of the conjugated molecule. mdpi.com This pH-triggered release allows for targeted drug delivery, where a therapeutic agent is protected during circulation in the bloodstream and then released specifically at the disease site. researchgate.netnih.gov This process often results in a "charge reversal" of the nanocarrier, where the cleavage of the DMMA linker exposes protonated amine groups, shifting the surface charge from negative to positive, which can enhance cellular uptake. nih.govmdpi.com
The acid-labile nature of the bond formed by DMMA also allows for the reversible modification of biomolecules. csic.esuni-muenchen.de This property is particularly useful for studying the structure and function of protein complexes, such as ribosomes. nih.govacs.orgnih.gov
Researchers have used DMMA to treat complex structures like Escherichia coli ribosomes. acs.org The reaction with DMMA modifies the amino groups of ribosomal proteins, leading to their dissociation from the ribosomal core. acs.org These protein-deficient particles can then be isolated. nih.govacs.org The key advantage of this method is its reversibility; by lowering the pH to around 6.0, the modified amino groups can be regenerated, and the dissociated proteins can re-associate with the core particles, leading to the reconstitution and reactivation of the ribosome. csic.esacs.org This technique has been instrumental in identifying specific proteins (e.g., L7, L11, L12) essential for ribosomal function. nih.gov A similar approach has been used to study the structural effects of modifying histones H1 and H5 and their binding to chromatin. csic.es
pH-Sensitive Linkers and Release Mechanisms
Molecular Docking Studies of this compound Derivatives with Enzymes (e.g., Acetylcholinesterase, COX-2)
Molecular docking studies have been employed to investigate the binding interactions of 2,3-dimethylmaleic anhydride with the active sites of key enzymes, providing insights into its potential inhibitory activities. nih.govscialert.net
A study focusing on Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, revealed that 2,3-dimethylmaleic anhydride fits favorably into its cyclooxygenase active site. scialert.netscialert.net The docking analysis identified specific interactions with key amino acid residues. scialert.net Hydrogen bonds were formed with Tyrosine 385 (Tyr 385) and Serine 530 (Ser 530), while hydrophobic interactions were observed with several other residues, including Val 349, Leu 352, and Phe 381. scialert.net These residues are part of the active site, and interactions with them are characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin, suggesting a potential anti-inflammatory role for the compound. scialert.netresearchgate.net
Table 2: Docking Interactions of 2,3-Dimethylmaleic Anhydride with COX-2 (PDB ID: 6COX)
| Interaction Type | Interacting Amino Acid Residues | Reference(s) |
|---|---|---|
| Hydrogen Bonding | Tyr 385, Ser 530 | scialert.net |
| Hydrophobic Interactions | Val 349, Leu 352, Phe 381, Leu 384, Met 522, Gly 526 | scialert.net |
| Binding Energy (ΔG) | -4.59 kcal/mol | scialert.net |
Similarly, the interaction of 2,3-dimethylmaleic anhydride with insect acetylcholinesterase (AChE), a critical enzyme in the nervous system, has been computationally modeled. nih.govresearchgate.netscienceopen.com Docking studies with AChE from Periplaneta americana showed that the compound binds within the active site, forming hydrogen bonds with Cysteine 198 (CYS198) and Glutamic acid 199 (GLU199). scienceopen.com The interaction energy was found to be contributed almost equally by electrostatic and van der Waals forces. scienceopen.com This binding inhibits the enzyme, which is a primary mechanism of action for several insecticides. researchgate.netscienceopen.com The in-silico findings correlate with in-vitro experiments showing that 2,3-dimethylmaleic anhydride inhibits AChE activity. researchgate.net
Table 3: Docking Interactions of 2,3-Dimethylmaleic Anhydride with P. americana AChE
| Interaction Type | Interacting Amino Acid Residues | Reference(s) |
|---|---|---|
| Hydrogen Bonding | CYS198, GLU199 | scienceopen.com |
| Key Interactions | Interaction with 9 amino acids in the active site | scienceopen.com |
| Total Interaction Energy | Electrostatic: -18.50 kcal/mol, van der Waals: -19.16 kcal/mol | scienceopen.com |
Dimethylmaleic Acid in Materials Science and Polymer Chemistry
Dimethylmaleic Acid as a Monomer for Advanced Polymeric Materials
This compound and its anhydride (B1165640) are valuable monomers for producing advanced polymeric materials. odu.eduresearchgate.net They can undergo polymerization through various mechanisms, leading to polymers with distinct characteristics and functionalities.
Radical Polymerization of this compound Derivatives
Derivatives of this compound, such as dimethylmaleic anhydride, can participate in radical polymerization. For instance, dimethylmaleic anhydride can copolymerize with electron-donating comonomers to form alternating copolymers. cmu.edu Although it does not readily copolymerize with monomers like styrene (B11656), it can form copolymers with alkyl vinyl ethers. cmu.edu The radical polymerization of certain derivatives, like 2,3-dimethylmaleimide (B91841), has been achieved using initiators such as AIBN (azobisisobutyronitrile), resulting in polymers with considerable thermal stability.
Copolymerization Studies Involving this compound
Extensive research has been conducted on the copolymerization of this compound derivatives with various monomers. odu.educmu.edu These studies are crucial for understanding the reactivity of the monomers and for designing copolymers with specific properties. For example, dimethylmaleic anhydride has been copolymerized with ethylene (B1197577) to produce low molecular weight copolymers with a tendency toward an alternating structure. cmu.edu The ability of dimethylmaleic anhydride to form charge-transfer complexes with electron-donor monomers is a key factor in determining the copolymerization behavior and the resulting polymer architecture. cmu.edu
Table 1: Examples of Copolymerization involving Dimethylmaleic Anhydride
| Comonomer | Resulting Copolymer Type | Reference |
| Alkyl vinyl ethers | Alternating copolymers | cmu.edu |
| Ethylene | Low molecular weight, near-alternating copolymers | cmu.edu |
| Styrene | Does not readily copolymerize | cmu.edu |
Cross-linking and Curing Applications of this compound Derivatives
Derivatives of this compound can be utilized in cross-linking and curing processes to enhance the properties of polymeric materials. medcraveonline.compcimag.comebeammachine.com Cross-linking creates a three-dimensional network structure within the polymer, which can improve its mechanical strength, thermal stability, and chemical resistance. ebeammachine.com The reactive nature of the anhydride or imide groups in this compound derivatives makes them suitable for participating in cross-linking reactions. odu.edu These reactions can be initiated by various means, including thermal or chemical triggers, leading to the formation of a cured, robust polymer network. medcraveonline.compcimag.com
Development of Functional Polymers from this compound Precursors
This compound and its anhydride serve as important precursors for the development of a wide array of functional polymers. odu.eduresearchgate.net By incorporating this compound moieties into polymer chains, materials with specific functionalities and responsive behaviors can be created.
pH-Responsive Materials Incorporating this compound
A significant area of research focuses on the development of pH-responsive materials using this compound. mdpi.comnih.govsci-hub.se The amide bond formed by the reaction of 2,3-dimethylmaleic anhydride (DMMA) with primary amines is cleavable under mildly acidic conditions, such as those found in tumor microenvironments. mdpi.comsci-hub.se This property is exploited to create "smart" drug delivery systems. mdpi.com
These systems are often designed as nanoparticles that are stable at physiological pH (around 7.4) but undergo changes in structure or surface charge in response to a lower pH. mdpi.comnih.gov For example, a polymer can be modified with DMMA to have a negative surface charge, which helps in avoiding uptake by macrophages and prolongs circulation time. mdpi.com In the acidic environment of a tumor, the amide linkage breaks, leading to a charge reversal to positive. This positive charge enhances the interaction with negatively charged cancer cell membranes, facilitating cellular uptake. mdpi.comsci-hub.se
Table 2: pH-Responsive Systems Based on this compound Derivatives
| Polymer System | pH Trigger | Response | Application | Reference |
| 2,3-dimethylmaleic acid-chitosan-urocanic acid (DA-CS-UA) | Extracellular and intracellular acidic pH | Stepwise response for enhanced cellular uptake and drug release | Drug delivery | mdpi.comnih.gov |
| Poly(L-lysine) modified with DMMA | Acidic pH (e.g., 6.8) | Cleavage of amide bond, charge reversal | Nanoparticle drug delivery | sci-hub.semdpi.com |
| PAMA–DMMA nanogels | Acidic pH (e.g., 6.8) | Charge reversal, enhanced cellular uptake | Drug delivery | sci-hub.se |
Self-Healing Polymers Derived from this compound Linkages
The reversible nature of the bonds formed from this compound derivatives can also be harnessed to create self-healing polymers. researchgate.netresearchgate.net Self-healing materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. researchgate.netresearchgate.net The chemistry of reversible covalent bonds is a key strategy in designing such materials. While the direct application of this compound linkages in self-healing polymers is an emerging area, the principles of dynamic covalent chemistry that underpin their pH-responsiveness are relevant. The reversible amidation reaction between maleic anhydrides and amines, for instance, can be used to create dynamic polymer networks that can be reprocessed or healed. researchgate.net
Polymerization Kinetics and Thermodynamics of this compound-based Systems
The study of polymerization involving this compound is almost exclusively centered on its anhydride form, 2,3-dimethylmaleic anhydride, due to its higher reactivity and utility in polymer synthesis. The polymerization behavior of this monomer is significantly influenced by its unique structure, which features two methyl groups on the cis-substituted double bond. These substituents create considerable steric hindrance, which in turn governs the kinetic and thermodynamic feasibility of its polymerization.
Kinetic Aspects of Polymerization
Research has established that 2,3-dimethylmaleic anhydride does not readily undergo radical homopolymerization. cmu.edu The steric hindrance caused by the two methyl groups on the 1,2-disubstituted ethylene bond makes it kinetically unfavorable for a propagating radical chain to add another bulky monomer molecule.
Consequently, the polymerization of 2,3-dimethylmaleic anhydride is primarily achieved through copolymerization , particularly with electron-donor monomers. As an electron-accepting monomer, 2,3-dimethylmaleic anhydride can form alternating copolymers with suitable electron-donating comonomers. cmu.edu This behavior is a hallmark of systems involving monomers with significantly different electronic characteristics.
The mechanism often involves the formation of a charge-transfer complex (CTC) between the electron-rich donor monomer and the electron-poor acceptor monomer (2,3-dimethylmaleic anhydride). cmu.edutaylorfrancis.com This complex can then participate in the propagation step. The formation of this CTC is a key factor that determines the relative reactivities of the monomers and facilitates the alternating chain growth. cmu.edu
Several systems have been studied, demonstrating the copolymerization of 2,3-dimethylmaleic anhydride with various comonomers:
Alkyl Vinyl Ethers: These strong electron-donor monomers readily copolymerize with 2,3-dimethylmaleic anhydride to form alternating copolymers. cmu.edu
Vinyloxycyclopropanes (VOCP): Radical copolymerization with functionally substituted VOCPs yields copolymers with an equimolar composition and an alternating structure. Studies have determined the copolymerization constants and Q-e parameters for these systems. taylorfrancis.com
Ethylene: Copolymers with a structure approaching an alternating character have been prepared, although they tend to be of low molecular weight. cmu.edu
Styrene: Unlike its less substituted analog, maleic anhydride, 2,3-dimethylmaleic anhydride does not copolymerize with styrene, a phenomenon attributed to steric factors. cmu.edu
Table 1: Summary of Copolymerization Behavior of 2,3-Dimethylmaleic Anhydride
| Comonomer (Electron Donor) | Copolymerization Outcome | Resulting Structure | Reference(s) |
|---|---|---|---|
| Alkyl Vinyl Ethers | Yes | Alternating | cmu.edu |
| Vinyloxycyclopropanes | Yes | Alternating | taylorfrancis.com |
| Ethylene | Yes (low molecular weight) | Near-Alternating | cmu.edu |
Thermodynamic Considerations
The thermodynamics of polymerization are governed by the Gibbs free energy equation, ΔGₚ = ΔHₚ - TΔSₚ, where polymerization is only spontaneous if ΔGₚ is negative.
For the homopolymerization of 2,3-dimethylmaleic anhydride, the process is thermodynamically unfavorable under typical conditions.
Enthalpy of Polymerization (ΔHₚ): While the conversion of a π-bond to two σ-bonds is generally exothermic, the significant steric strain introduced by forcing the bulky monomer units into a polymer chain would lead to a less negative or even positive enthalpy change, counteracting the driving force for polymerization. wiley-vch.de
Entropy of Polymerization (ΔSₚ): As with most polymerization reactions, the conversion of free-moving monomer molecules into a more ordered polymer chain results in a significant loss of translational entropy, making ΔSₚ negative. wiley-vch.de
The combination of a non-favorable enthalpy change and a negative entropy change means that the Gibbs free energy (ΔGₚ) is typically positive, preventing homopolymerization. This leads to a very low or non-existent ceiling temperature (Tₑ), which is the threshold temperature above which polymerization is thermodynamically forbidden. wiley-vch.de
Table 2: Conceptual Thermodynamic Factors in Dimethylmaleic Anhydride Polymerization
| Parameter | Homopolymerization | Alternating Copolymerization | Thermodynamic Rationale |
|---|---|---|---|
| ΔHₚ (Enthalpy) | Unfavorable (less negative) | Favorable (more negative) | Steric strain dominates in homopolymerization. Strong donor-acceptor interactions in the CTC contribute to a favorable exothermic reaction in copolymerization. |
| ΔSₚ (Entropy) | Unfavorable (negative) | Unfavorable (negative) | Loss of translational freedom of monomers upon incorporation into a polymer chain. |
| ΔGₚ (Gibbs Energy) | Positive (unfavorable) | Negative (favorable) | The large negative ΔHₚ in copolymerization outweighs the negative TΔSₚ term, making ΔGₚ negative and the reaction spontaneous. |
Computational and Theoretical Studies of Dimethylmaleic Acid
Quantum Chemical Investigations of Dimethylmaleic Acid Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to model molecular geometries, orbital energies, and spectroscopic properties. nih.govresearchgate.net While specific literature detailing the electronic structure of this compound is sparse, extensive research on its close analog, maleic anhydride (B1165640), provides significant insights.
High-level quantum calculations, such as the G3 composite method, have been used to estimate the standard molar enthalpies of formation for maleic anhydride in the gaseous phase, with results showing good agreement with experimental data. researchgate.net Valence Bond (VB) theory has also been applied to analyze the electronic structure, clarifying issues of aromaticity and antiaromaticity in such systems. researchgate.net
Theoretical studies on the photochemistry of maleic anhydride have investigated its electronically excited states. caltech.edu The triplet state of the charge-transfer complex between maleic anhydride and benzene (B151609) has been calculated to be approximately 2 kcal/mol lower in energy than that of free maleic anhydride, a finding crucial for understanding its photochemical reactivity. caltech.edu Quantum chemical methods are also used to calculate NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. nih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method has been successfully used to correlate calculated chemical shifts with experimental NMR spectra for various organic molecules. researchgate.net These computational techniques are readily applicable to this compound to predict its electronic properties and interpret experimental spectroscopic data.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. All-atom MD simulations have been performed to investigate systems containing this compound or its derivatives, providing detailed information about their conformational dynamics and intermolecular interactions. researchgate.net
A key application of these simulations has been in the study of drug delivery systems where dimethylmaleic anhydride (DMMA) is used as a pH-sensitive linker. frontiersin.orgmdpi.com For example, MD simulations have been used to study the adsorption of polypeptides like poly-L-lysine (PLL), modified with DMMA, onto surfaces. researchgate.net These simulations reveal that electrostatic interactions are the primary driving force for adsorption, with contributions from hydrogen bonding and other non-specific interactions. researchgate.net
In another study, MD simulations coupled with DFT calculations were employed to investigate the association processes of maleate (B1232345) salts with active pharmaceutical ingredients (APIs) in aqueous solutions. mdpi.comnih.gov The simulations revealed that the maleic acid monoanion plays a crucial role in the assembly process, preferentially forming hydrogen-bonded heterodimers and trimers with the protonated API rather than the API molecules interacting with each other. mdpi.comnih.gov This research highlights the power of MD simulations in elucidating the initial stages of co-crystal formation at the molecular level. nih.gov
| System Studied | Simulation Method | Key Findings | Reference(s) |
| Polypeptides modified with this compound amide | All-atom MD | Investigated conformational changes and interactions within protein structures. | researchgate.net |
| Drug-like compound (API) with maleic acid monoanion | MD and DFT | Showed that interactions between the API and maleate are preferred over API-API interactions, leading to the formation of heterodimers and trimers. | mdpi.comnih.gov |
| Polypeptide (PLL, PARG) adsorption on α-quartz | All-atom MD, Streaming potential, QCM | Revealed that adsorption is driven by an interplay of ion pairing and electrostatic repulsion, with pH being a key modulator. | researchgate.net |
| Nanocarriers modified with DMMA | Not specified | Used to understand the pH-responsive behavior for tumor imaging and therapy. | frontiersin.org |
Theoretical Prediction of Reaction Mechanisms Involving this compound
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of the most likely reaction pathways, transition states, and intermediates.
Hydrolysis Reactions: The hydrolysis of amides derived from dimethylmaleic anhydride is a critical reaction, particularly in the context of pH-responsive drug delivery. mdpi.com Computational studies using ab initio and DFT methods have been conducted on the intramolecular hydrolysis of N-methylmaleamic acids, which serve as models for these systems. researchgate.net These studies describe the structure of the transition states and the influence of catalysts. It was found that for certain pathways, the decomposition of the tetrahedral intermediate is the rate-limiting step. researchgate.net DFT computational studies on a series of maleamic acids have been used to calculate hydrolysis rates, which are essential for designing prodrugs that release the active agent under specific physiological conditions. alquds.edu
Photochemical Reactions: The photochemistry of this compound derivatives, particularly N-substituted dimethylmaleimides, has been investigated through both experimental and theoretical means. Time-resolved experiments and computational analysis have established the involvement of the triplet state in the photodimerization mechanism. researchgate.net In other systems, the [2+2] photocycloaddition of 4,5-dimethylmaleic anhydride has been used as a key step in the synthesis of complex natural products like (±)-merrilactone A, chosen for its robustness in creating sterically hindered structures. nih.gov
Cycloaddition Reactions: The reactivity of dimethylmaleic anhydride in Diels-Alder reactions has been a subject of theoretical interest. It is understood that exocyclic substituents, such as the two methyl groups in 2,3-dimethylmaleic anhydride, lead to a significant reduction in the reaction rate. nih.gov This rate reduction is primarily attributed to steric congestion in the transition state, a phenomenon that can be modeled and quantified using computational chemistry. researchgate.netnih.gov
| Reaction Type | Computational Method | System/Reaction | Key Mechanistic Insight | Reference(s) |
| Intramolecular Hydrolysis | MP2/6-31G**//RHF/4-31G, DFT | N-methylmaleamic acids | Described transition state structures; identified the rate-limiting step as the breakdown of the tetrahedral intermediate. | researchgate.net |
| Acid-Catalyzed Hydrolysis | DFT | 15 different maleamic acids | Calculated reaction rates to evaluate prodrug activation times; identified the rate-limiting step. | alquds.edu |
| Photodimerization | Time-resolved photolysis | N-alkyl-3,4-dimethylmaleimides | Established the involvement of the triplet state in the dimerization process. | researchgate.net |
| [2+2] Photocycloaddition | Not specified | 4,5-Dimethylmaleic anhydride and dimethylketene (B1620107) acetal | Used to produce challenging syn angular methyl groups in natural product synthesis. | nih.gov |
| Diels-Alder Cycloaddition | FMO theory, DFT | 2,3-Dimethylmaleic anhydride with furans | Exocyclic methyl groups drastically reduce the reaction rate due to steric hindrance in the transition state. | nih.gov |
Structure-Reactivity Relationship Modeling for this compound Derivatives
Understanding how a molecule's structure influences its chemical reactivity is a cornerstone of chemistry. openaccessjournals.com Computational modeling provides a quantitative framework for establishing these structure-reactivity relationships.
Studies on the hydrolysis of maleamic acids have shown that the rate is remarkably sensitive to the substitution pattern on the carbon-carbon double bond. alquds.edu The presence of two methyl groups, as in derivatives of this compound, significantly influences the hydrolysis kinetics compared to unsubstituted maleamic acid. alquds.edu This effect was observed as early as 1968 and has since been rationalized through computational models that analyze transition state energies. alquds.edu
In the field of carbohydrate chemistry, the reactivity of isomeric N-dimethylmaleoyl-protected D-glucosamine and D-allosamine acceptors in glycosylation reactions was investigated. conicet.gov.ar A combination of NMR spectroscopy and computational modeling (DFT and Molecular Mechanics) helped to establish a relationship between the stability of intramolecular hydrogen bonds, the preferred conformations of the acceptors, and their observed chemical reactivity. The analysis showed a clear correlation between the strength of a specific hydrogen bond in the acceptor molecule and its reactivity, with the order of reactivity being 4 > 2 > 5 > 3 among the studied isomers. conicet.gov.ar
Furthermore, the reactivity of dimethylmaleic anhydride in copolymerization reactions is also dictated by its structure. While it readily copolymerizes with electron-donor monomers like alkyl vinyl ethers, it notably fails to copolymerize with others such as styrene (B11656). cmu.edu This difference in reactivity is rooted in the electronic and steric properties of the monomers and their ability to form charge-transfer complexes, a phenomenon that can be explored using frontier molecular orbital (FMO) theory. cmu.edu
| Derivative Class | Reaction Studied | Structural Feature Investigated | Observed Structure-Reactivity Relationship | Reference(s) |
| Maleamic Acids | Intramolecular Hydrolysis | Substituents on the C=C double bond | The rate of hydrolysis is highly sensitive to the substitution pattern; methyl groups significantly alter reactivity. | alquds.edu |
| N-Dimethylmaleoyl-hexosamines | Glycosylation | Configuration at C-1 and C-3 | Reactivity is correlated with the stability of intramolecular hydrogen bonds and the resulting molecular conformation. | conicet.gov.ar |
| Dimethylmaleic Anhydride | Diels-Alder Cycloaddition | Exocyclic methyl groups | The methyl groups sterically hinder the approach of the diene, drastically reducing the reaction rate. | nih.gov |
| Dimethylmaleic Anhydride | Radical Copolymerization | Electronic and steric properties | Forms alternating copolymers with strong electron-donor monomers (e.g., alkyl vinyl ethers) but not with others (e.g., styrene). | cmu.edu |
Advanced Analytical Methodologies for Dimethylmaleic Acid Research
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of dimethylmaleic acid and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information at the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment within a molecule. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR are routinely used, advanced two-dimensional (2D) techniques are often required for complex structural elucidation. numberanalytics.com For instance, the symmetric nature of 2,3-dimethylmaleic anhydride (B1165640) results in a simple ¹H NMR spectrum with a single peak at approximately 2.07 ppm and only three signals in the ¹³C NMR spectrum, corresponding to the six carbon atoms. researchgate.net
Advanced 2D NMR methods provide deeper insights:
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, helping to establish proton connectivity within a molecule. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons separated by two or three bonds, which is critical for assembling molecular fragments. numberanalytics.comarkat-usa.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the spatial proximity of different nuclei, which is vital for stereochemical assignments. numberanalytics.comresearchgate.net
These techniques are particularly useful in characterizing reaction products and impurities. For example, in the synthesis of glucosamine (B1671600) derivatives using 2,3-dimethylmaleic anhydride, ¹H and ¹³C NMR were used to identify and characterize several reaction by-products. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. researchgate.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. mdpi.com
For 2,3-dimethylmaleic anhydride, the precursor to the acid, mass spectrometry shows a molecular ion peak at an m/z of 126.1, which is consistent with its molecular formula of C₆H₆O₃. researchgate.net In studies of hydrolysis products, mass spectrometry has been used to confirm the formation of this compound. In one such study, negative ion mode ESI-MS identified the this compound anion (C₆H₇O₄⁻) with a calculated m/z of 143.03. rsc.org The high mass accuracy of modern instruments like the Orbitrap allows for confident differentiation between compounds with similar nominal masses. nih.govnih.gov
| Technique | Compound | Observed Signal (m/z or ppm) | Significance | Reference |
|---|---|---|---|---|
| ¹H NMR | 2,3-Dimethylmaleic Anhydride | ~2.07 ppm (singlet) | Confirms the two equivalent methyl groups. | researchgate.net |
| ¹³C NMR | 2,3-Dimethylmaleic Anhydride | Three distinct signals | Consistent with the molecule's symmetry. | researchgate.netnih.gov |
| GC-MS | 2,3-Dimethylmaleic Anhydride | 126.1 (Molecular Ion) | Corresponds to the molecular weight (C₆H₆O₃). | researchgate.net |
| ESI-MS (-) | This compound | 143.03 (M-H)⁻ | Confirms the formation of the deprotonated acid (C₆H₈O₄). | rsc.org |
Chromatographic Separation and Purity Assessment of this compound and its Reaction Products
Chromatography is a fundamental technique for separating components from a mixture and assessing the purity of a substance. savemyexams.com For this compound and its derivatives, methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are essential.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating polar compounds like dicarboxylic acids. Since polar acids are often poorly retained on standard reversed-phase columns, specialized methods are employed. helixchrom.com A common approach involves pre-column derivatization to create less polar diastereomers that can be readily separated on a C18 column. scielo.brresearchgate.net Another effective technique is the use of core-shell mixed-mode columns that allow for separation via both reversed-phase and anion-exchange mechanisms without the need for ion-pairing reagents. helixchrom.com This provides excellent peak shape and baseline separation for various malonic acid homologs. helixchrom.com
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for the analysis of volatile and thermally stable compounds. researchgate.net 2,3-dimethylmaleic anhydride can be analyzed directly by GC to assess its purity. thermofisher.com For the less volatile this compound, derivatization to a more volatile ester form may be required prior to analysis. GC analysis provides retention indices that are characteristic of the compound on specific column types (e.g., standard non-polar or polar). nih.gov
Purity Assessment: Chromatographic techniques are central to assessing the purity of reaction products. During syntheses involving 2,3-dimethylmaleic anhydride, impurities that are difficult to detect can co-elute with the desired product during column chromatography. nih.gov TLC is often used as a rapid, preliminary method to monitor reaction progress and check for the presence of by-products. nih.gov For a more rigorous assessment, HPLC or GC analysis is performed to quantify the purity and identify the nature of any contaminants. scielo.brthermofisher.com
| Technique | Analyte(s) | Methodology Highlights | Reference |
|---|---|---|---|
| Mixed-Mode HPLC | Homologs of Malonic Acids | Uses core-shell columns for separation in reversed-phase and anion-exchange modes without ion-pairing reagents. | helixchrom.com |
| Reversed-Phase HPLC | Acid Enantiomers | Involves pre-column derivatization with a chiral reagent, followed by separation on a standard C18 column. | scielo.brresearchgate.net |
| GC-MS | 2,3-Dimethylmaleic Anhydride | Direct analysis to determine purity and obtain characteristic mass spectra. | researchgate.netnih.gov |
| TLC | Reaction Mixtures | Used for rapid monitoring and qualitative detection of impurities, sometimes requiring specific staining agents for visualization. | nih.gov |
X-ray Crystallography for Crystalline Derivatives of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com It provides atomic-level resolution of molecular geometry, conformation, and intermolecular interactions that govern the crystal packing. creative-biostructure.com This technique has been applied to derivatives of this compound, most notably its anhydride, to understand its solid-state structure.
The crystal structure of 2,3-dimethylmaleic anhydride reveals a nearly planar five-membered ring. iucr.org The analysis shows significant intermolecular interactions, particularly between the carbonyl groups of adjacent molecules. researchgate.net The distances between the carbonyl carbon of one molecule and the carbonyl oxygen of a neighboring molecule have been measured at 2.9054 Å and 3.0509 Å. iucr.orgresearchgate.net These distances are notably shorter than the sum of the van der Waals radii of carbon and oxygen (3.22 Å), indicating a strong, attractive electrostatic interaction. researchgate.net These carbonyl–carbonyl interactions organize the molecules into continuous chains within the crystal lattice. iucr.org Such detailed structural information is crucial for understanding the physical properties of the material and for rationalizing its reactivity in the solid state.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₆H₆O₃ | Confirms the elemental composition of the crystal. | iucr.org |
| Intermolecular C=O···C Distance | 2.9054 (11) Å | Indicates strong electrostatic attraction between molecules. | iucr.orgresearchgate.net |
| Intermolecular C=O···O Distance | 3.0509 (11) Å | Shorter than van der Waals sum, confirming a strong interaction. | iucr.orgresearchgate.net |
| Crystal Packing Motif | Continuous chains | Shows how intermolecular forces direct the solid-state assembly. | iucr.org |
In-situ Monitoring Techniques for Reactions Involving this compound
In-situ monitoring involves analyzing a chemical reaction as it happens, providing real-time data on reaction kinetics, the formation of intermediates, and reaction pathways. frontiersin.org This approach offers a significant advantage over traditional methods that rely on analyzing quenched aliquots. For reactions involving this compound and its anhydride, NMR spectroscopy and chemiluminescence have been used as effective in-situ probes.
NMR Spectroscopy for Reaction Monitoring: ¹H and ¹³C NMR spectroscopy are well-suited for monitoring reactions in solution. For example, the reversible transamidation reaction between different N-substituted dimethyl maleamic acids (formed from dimethylmaleic anhydride and secondary amines) was monitored over time using ¹H NMR. nih.gov By observing changes in the spectral region corresponding to protons adjacent to the nitrogen atom, researchers could follow the equilibration of the dynamic library of amides. nih.gov
In another study, ¹³C NMR was used to monitor the composition of a solution of 2,3-dimethylmaleic anhydride (DMMA) in the presence of hydrogen peroxide. rsc.org The analysis revealed that DMMA strongly favors the anhydride form, with only a very small percentage converting to the corresponding diacid and no detectable peracid formation, even after extended periods. rsc.org This insight into the diacid–anhydride equilibrium is critical for understanding its catalytic performance. rsc.org
Chemiluminescence-Based Monitoring: this compound (DMMA) has been found to act as a significant enhancer for luminol-H₂O₂ chemiluminescent (CL) reactions. researchgate.net In a system catalyzed by polyethyleneimine-templated gold nanoclusters, the addition of DMMA amplified the CL signal by approximately 630-fold. researchgate.net This enhancement effect can be harnessed to develop highly sensitive bioassays. For instance, this system was used to detect sequence-specific DNA related to the hepatitis B virus, where the CL signal intensity correlated with the amount of target DNA. researchgate.net In this application, the reaction involving this compound is part of the detection system that monitors a biological binding event. researchgate.net
Future Directions and Interdisciplinary Research Opportunities for Dimethylmaleic Acid
Exploration of Novel Catalytic Systems for Dimethylmaleic Acid Transformations
The transformation of this compound and its anhydride (B1165640), dimethylmaleic anhydride (DMMA), is a key area of research, with a focus on developing more efficient and selective catalytic systems.
Recent studies have highlighted the potential of maleic anhydride derivatives, including DMMA, as catalysts themselves. For instance, DMMA has been effectively used as a catalyst for the N-oxidation of pyridine (B92270) substrates using hydrogen peroxide. rsc.orgrsc.orgresearchgate.net This process is particularly effective for pyridines with electron-donating groups. rsc.orgrsc.orgresearchgate.net The catalytic cycle relies on the equilibrium between the diacid and anhydride forms, which is crucial for regenerating the peracid oxidant. rsc.orgrsc.orgresearchgate.net This approach offers a promising metal-free alternative to traditional oxidation methods, utilizing an environmentally friendly oxidant in hydrogen peroxide. rsc.org
Furthermore, the synthesis of DMMA itself is an area of active catalytic research. Processes have been developed for the preparation of dimethylmaleic anhydride from maleic acid, fumaric acid, or maleic anhydride using catalytic amounts of heterocyclic amidines or their salts. google.com This method provides a high yield of the desired product without the need for subsequent acid hydrolysis. google.com The use of catalytic amounts of amidine compounds, typically between 1 to 20 mol%, has been shown to be surprisingly effective. google.com
The exploration of novel catalysts extends to the dimerization of maleic anhydride to form DMMA. 2-aminopyridine (B139424) has been identified as a catalyst for this decarboxylative dimerization process. researchgate.netwikipedia.org Mechanistic studies suggest that imidazo[1,2-a]pyridines act as key intermediates in this transformation. researchgate.net
These advancements in catalytic systems not only improve the efficiency of producing and transforming this compound but also open up new avenues for its application in various chemical syntheses.
Integration of this compound in Sustainable Chemical Processes
This compound and its derivatives are increasingly being recognized for their potential role in developing more sustainable chemical processes. A significant area of focus is the use of environmentally benign reagents and catalysts.
The catalytic N-oxidation of pyridines using DMMA and hydrogen peroxide is a prime example of a greener chemical process. rsc.orgrsc.org This system avoids the use of hazardous metal catalysts and produces water and molecular oxygen as the only by-products from the oxidant. rsc.org The ability to use a catalytic amount of the anhydride instead of stoichiometric amounts of percarboxylic acids represents a significant step towards more sustainable oxidation reactions. rsc.org
Modern synthetic routes to maleic anhydride, the precursor to this compound, have also become more sustainable. wikipedia.org The shift from benzene (B151609) to n-butane as a feedstock has improved the material efficiency of the process, as it avoids the loss of carbon atoms as carbon dioxide. wikipedia.org This trend towards using 4-carbon feedstocks aligns with the principles of green chemistry by maximizing atom economy. wikipedia.org
The inherent reactivity of the anhydride group in DMMA allows for its use in creating reversible covalent bonds, a feature that can be exploited in designing recyclable materials and dynamic chemical systems. The formation of maleamic acids from DMMA and secondary amines is a reversible process that can be switched by altering the concentration or by the addition of a Brønsted acid. researchgate.netnih.gov This dynamic covalent chemistry is a cornerstone of developing responsive and adaptable materials, contributing to a circular economy.
Emerging Applications of this compound in Niche Material Science Fields
This compound and its anhydride are finding applications in a variety of niche fields within material science, primarily due to their ability to impart specific functionalities to polymers and other materials.
One of the most promising areas is in the development of "smart" biomaterials. DMMA is used to modify polymers for drug delivery systems that are responsive to the acidic microenvironment of tumors. mdpi.comresearchgate.net By reacting DMMA with amine groups on a nanocarrier, a charge-reversible system is created. mdpi.com Under normal physiological pH, the carrier has a negative surface charge, which helps it to evade the immune system. mdpi.comresearchgate.net Upon reaching the acidic tumor environment, the amide bond formed from DMMA is cleaved, reversing the surface charge to positive. mdpi.com This charge reversal enhances cellular uptake and targeted drug release. mdpi.comresearchgate.net
DMMA has been incorporated into various nanocarrier systems, including those based on poly(L-lysine) (PLL), chitosan, and zinc oxide nanoparticles, for the delivery of anticancer drugs like doxorubicin. mdpi.com These systems demonstrate pH-triggered endosomolytic activity and enhanced gene transfer potential. eurasc.euresearchgate.net
Beyond drug delivery, DMMA is used to modify biopolymers like collagen to create hydrogels for tissue engineering and wound healing. researchgate.net Modification of collagen with DMMA can enhance its thermal stability and photocrosslinkability, leading to hydrogels with improved mechanical strength and physiological stability. researchgate.net These hydrogels can also be loaded with antimicrobial agents to combat infections in wounds. researchgate.net
In the realm of polymer chemistry, dimethyl maleate (B1232345), an ester of this compound, is used as a comonomer to improve the properties of polymers. wikipedia.org It can enhance the hardness and toughness of polymer films and increase the glass transition temperature of polymers like styrene (B11656) and vinyl chloride. wikipedia.org
The interactive table below summarizes some of the emerging applications of DMMA in material science.
| Application Area | Material System | Function of DMMA | Desired Outcome |
| Drug Delivery | DMMA-modified nanocarriers (e.g., PLL, chitosan) | pH-responsive charge reversal | Targeted drug release in tumor microenvironments |
| Gene Delivery | DMMA-melittin-polylysine conjugates | pH-triggered endosomolytic activity | Enhanced gene transfer and reduced toxicity |
| Tissue Engineering | DMMA-modified collagen hydrogels | Enhanced photocrosslinkability and thermal stability | Improved mechanical strength and biocompatibility |
| Polymer Modification | Copolymers with dimethyl maleate | Internal modifier | Increased hardness, toughness, and glass transition temperature |
Advanced Computational Design of this compound-Based Molecules
Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of this compound and its derivatives, accelerating the design of new molecules with tailored properties.
Density Functional Theory (DFT) calculations have been employed to study the electronic properties and reactivity of DMMA and related compounds. For instance, DFT studies have been used to investigate the reduction potentials of maleic anhydride and its methylated derivatives, including DMMA, for potential use as electrolyte additives in batteries. energy.gov These calculations help in understanding their thermodynamic stability and their potential to form a stable solid electrolyte interphase (SEI). energy.gov
Molecular docking simulations are another powerful tool being used to explore the interactions of dimethylmaleic anhydride with biological targets. Studies have shown that DMMA can interact with and inhibit acetylcholinesterase (AChE), an important enzyme in the nervous system of insects. researchgate.netresearchgate.netscispace.com Computational docking helps to visualize the binding mode and identify the key amino acid residues involved in the interaction, providing insights for the development of new insecticides. researchgate.netscispace.com The interaction energies, including electrostatic and van der Waals contributions, can be calculated to quantify the binding affinity. researchgate.net
Quantum mechanical calculations have also been used to investigate the reaction mechanisms involving this compound derivatives. For example, DFT calculations have shed light on the competitive formation of α- and β-lactones from 2,3-dimethylmaleate, explaining the observed product distributions in chemical reactions. rsc.org
Furthermore, computational modeling has been used to understand the intermolecular interactions in the crystal structure of DMMA. iucr.org These studies have revealed that strong electrostatic interactions between carbonyl carbon and oxygen atoms of neighboring molecules are responsible for the observed crystal packing. iucr.org This fundamental understanding of the solid-state structure is crucial for designing crystalline materials with specific properties.
Synergistic Approaches Combining this compound with Bio-Inspired Systems
The unique reactivity of this compound, particularly its anhydride form, makes it an ideal candidate for integration with biological systems to create novel functional materials and therapies.
A significant area of research is the use of DMMA as a reversible protecting group for amines in biomolecules. This strategy is particularly useful in drug and gene delivery. For example, the lytic peptide melittin (B549807) has been modified with DMMA to mask its toxicity under physiological conditions. eurasc.euresearchgate.net The DMMA-melittin conjugate is inactive at neutral pH, but in the acidic environment of endosomes, the DMMA is cleaved, restoring the peptide's membrane-disrupting activity and facilitating the release of therapeutic cargo into the cytoplasm. researchgate.net This pH-triggered activation is a bio-inspired approach that mimics how some viruses escape from endosomes.
DMMA has also been incorporated into polymer brushes for creating antibacterial surfaces. A quaternary ammonium (B1175870) compound based on a poly(2,3-dimethylmaleic anhydride)-melittin block copolymer has been shown to have contact-killing activity against both Gram-positive and Gram-negative bacteria by disrupting their membranes. nih.govencyclopedia.pub This approach is inspired by natural antimicrobial peptides.
In the field of enzymology, a cobamide coenzyme-dependent isomerization reaction has been identified in certain bacteria that converts α-methyleneglutaric acid to this compound. nih.govpnas.org This discovery highlights a natural biosynthetic pathway for this compound and opens up possibilities for using enzymatic or chemoenzymatic methods for its synthesis. Understanding these natural systems can provide inspiration for the development of new biocatalytic processes.
Furthermore, the self-assembly of proteins can be controlled and studied using reversible modification with DMMA. For example, the protein apoferritin can be dissociated into smaller subunits by modification with DMMA. nih.gov Subsequent removal of the modifying groups by a shift in pH allows for the controlled reassembly of the protein, providing insights into the mechanisms of protein self-organization. nih.gov This approach combines synthetic chemistry with protein biochemistry to study complex biological processes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing dimethylmaleic acid (DMMA) and ensuring its purity?
- Methodological Answer : DMMA is typically synthesized via hydrolysis of its anhydride precursor, 2,3-dimethylmaleic anhydride (CAS 766-39-2). To ensure purity:
- Use high-purity reagents and anhydrous conditions to minimize side reactions .
- Employ recrystallization or column chromatography for purification, validated by melting point analysis and thin-layer chromatography (TLC) .
- Confirm purity via spectroscopic methods (e.g., H/C NMR, FTIR) and elemental analysis .
Q. How should this compound be characterized spectroscopically to confirm its structure?
- Methodological Answer :
- NMR : Look for characteristic peaks: H NMR (δ 6.8–7.2 ppm for maleic doublet; δ 1.2–1.5 ppm for methyl groups) .
- FTIR : Confirm carboxyl (C=O stretch ~1700 cm) and hydroxyl (-OH stretch ~2500–3500 cm) groups .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (CHO, m/z 144.04) .
Q. What analytical methods are recommended for assessing DMMA stability under varying pH conditions?
- Methodological Answer :
- Conduct pH-dependent stability studies using HPLC or UV-Vis spectroscopy to monitor degradation products.
- Use buffer solutions (pH 4.0–7.4) to simulate physiological conditions. Kinetic analysis (e.g., Arrhenius plots) can predict shelf-life .
Advanced Research Questions
Q. How can DMMA derivatives be engineered to overcome tumor microenvironment barriers in drug delivery?
- Methodological Answer :
- Design pH-sensitive nanoparticles (NPs) by conjugating DMMA to polymers via amide bonds. Under tumor acidity (pH ~6.5), the amide hydrolyzes, triggering charge reversal or size changes to enhance tumor penetration .
- Validate using dynamic light scattering (DLS) for size/charge switching and confocal microscopy for cellular uptake efficiency .
- Compare in vivo biodistribution in murine models with/without pH-responsive NPs to quantify targeting efficacy .
Q. How do researchers resolve contradictions in data when DMMA-based carriers show variable therapeutic efficacy?
- Methodological Answer :
- Identify Variables : Assess batch-to-batch consistency in DMMA conjugation efficiency (via H NMR integration) and NP polydispersity index (via DLS) .
- Statistical Validation : Use ANOVA or mixed-effects models to account for biological variability. Include positive/negative controls (e.g., non-pH-responsive NPs) .
- Mechanistic Studies : Perform transcriptomic or proteomic analyses to identify off-target effects or tumor heterogeneity influencing results .
Q. What experimental designs are critical for evaluating the pH-responsive behavior of DMMA-modified nanoparticles?
- Methodological Answer :
- In Vitro : Use fluorescence quenching assays (e.g., FITC-labeled NPs) to track pH-triggered release in endosome-mimetic buffers .
- In Vivo : Employ near-infrared (NIR) imaging to monitor NP accumulation in tumors vs. normal tissues. Compare outcomes with pH-insensitive controls .
- Data Interpretation : Apply Michaelis-Menten kinetics to model drug release rates and correlate with tumor regression metrics .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols (e.g., molar ratios, reaction times) and analytical conditions (e.g., HPLC gradients) in detail .
- Ethical Reporting : Disclose all negative results (e.g., failed NP formulations) to prevent publication bias .
- Cross-Disciplinary Collaboration : Partner with pharmacologists and material scientists to optimize DMMA’s biocompatibility and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
